

# Technical Guide: (5-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS 214915-80-7)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                               |
|----------------|-------------------------------|
|                | (5-Bromo-2-                   |
| Compound Name: | <i>methylphenyl)hydrazine</i> |
|                | <i>hydrochloride</i>          |
| Cat. No.:      | B1289230                      |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Disclaimer

Detailed experimental data and specific applications for **(5-Bromo-2-methylphenyl)hydrazine hydrochloride** (CAS 214915-80-7) are not extensively available in public literature. This guide summarizes the available information for this specific compound and supplements it with established knowledge regarding the synthesis and reactivity of closely related substituted phenylhydrazines to provide a functional technical overview for research and development purposes.

## Core Compound Data

**(5-Bromo-2-methylphenyl)hydrazine hydrochloride** is a substituted hydrazine derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the preparation of heterocyclic structures.

## Chemical and Physical Properties

The following table summarizes the known properties of **(5-Bromo-2-methylphenyl)hydrazine hydrochloride**. It should be noted that experimental data such as melting point, boiling point,

and spectral analyses are not readily available in published literature.

| Property          | Value                                                                                           | Source            |
|-------------------|-------------------------------------------------------------------------------------------------|-------------------|
| CAS Number        | 214915-80-7                                                                                     |                   |
| Molecular Formula | C <sub>7</sub> H <sub>10</sub> BrClN <sub>2</sub>                                               |                   |
| Molecular Weight  | 237.52 g/mol                                                                                    |                   |
| Purity            | Typically ≥95%                                                                                  |                   |
| Appearance        | Not specified (often white to off-white or pale brown crystalline powder for similar compounds) | General knowledge |
| Storage           | Inert atmosphere, Room Temperature                                                              |                   |

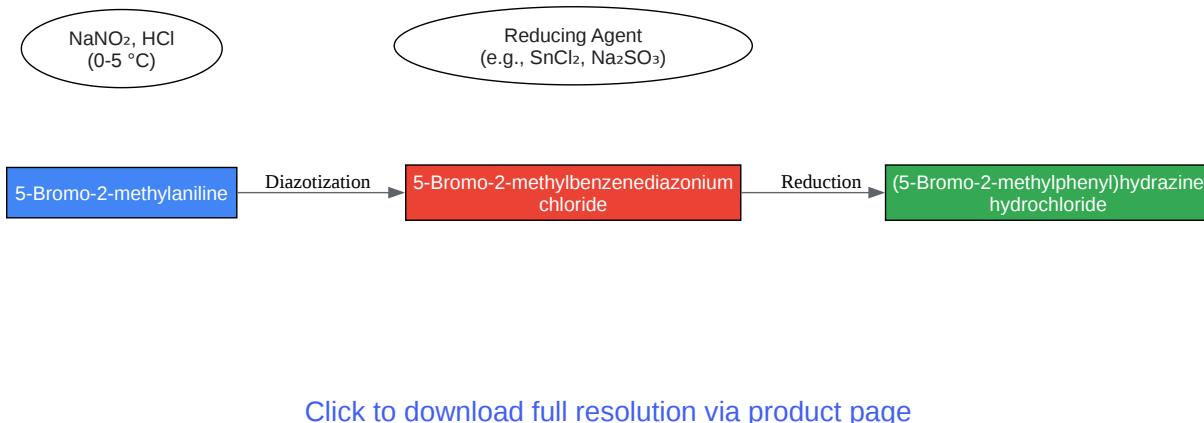
## Safety Information

Specific safety data for **(5-Bromo-2-methylphenyl)hydrazine hydrochloride** is not detailed in readily accessible safety data sheets. However, based on the data for isomeric and related phenylhydrazine hydrochlorides, the compound should be handled with care. Phenylhydrazine and its derivatives are generally considered hazardous.

| Hazard Category              | General Precaution                                             |
|------------------------------|----------------------------------------------------------------|
| Acute Toxicity               | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation    | Causes skin irritation.                                        |
| Eye Damage/Irritation        | Causes serious eye irritation/damage.                          |
| Respiratory Sensitization    | May cause respiratory irritation.                              |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects and cancer.               |

#### General Handling Precautions:

- Use in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store locked up in a dry, well-ventilated place.


## Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of **(5-Bromo-2-methylphenyl)hydrazine hydrochloride** is not available in the searched literature. However, the general synthesis of substituted phenylhydrazines from the corresponding anilines is a well-established chemical transformation.

## General Synthesis Pathway of Substituted Phenylhydrazines

The most common method for preparing substituted phenylhydrazines involves a three-step process starting from the corresponding substituted aniline:

- **Diazotization:** The aniline is treated with a source of nitrous acid (commonly sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.
- **Reduction:** The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include stannous chloride ( $\text{SnCl}_2$ ), sodium sulfite, or sodium bisulfite.
- **Salt Formation/Isolation:** The resulting hydrazine is often isolated as its hydrochloride salt to improve stability and ease of handling. This is typically achieved by performing the reaction in hydrochloric acid or by treating the free hydrazine with HCl.



Caption: General synthesis pathway for substituted phenylhydrazines.

## Representative Experimental Protocol: Synthesis of a Substituted Phenylhydrazine Hydrochloride

This protocol is a generalized procedure and would require optimization for the specific synthesis of **(5-Bromo-2-methylphenyl)hydrazine hydrochloride**, starting from 5-Bromo-2-methylaniline.

### Materials:

- 5-Bromo-2-methylaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Stannous Chloride Dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O)
- Deionized Water
- Ice

### Procedure:

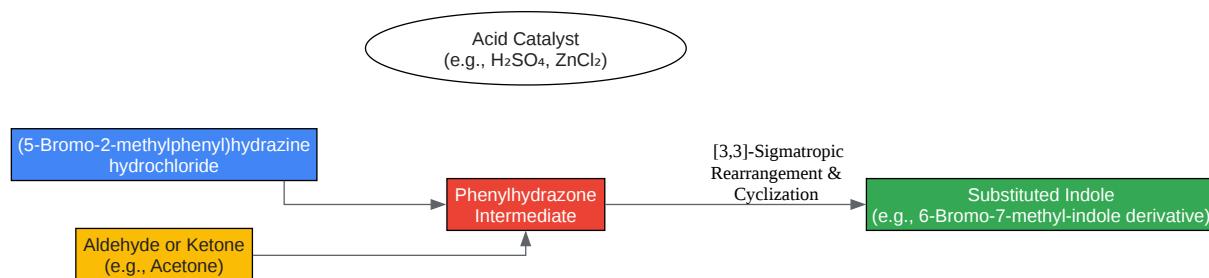
- **Diazotization:**

- In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 5-Bromo-2-methylaniline in concentrated hydrochloric acid.
- Cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a solution of 1.1 equivalents of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
- Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

• Reduction:

- In a separate beaker, prepare a solution of 3-4 equivalents of stannous chloride dihydrate in concentrated hydrochloric acid.
- Cool this reducing solution to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
- After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.

• Isolation:


- The **(5-Bromo-2-methylphenyl)hydrazine hydrochloride** will precipitate out of the solution.
- Collect the solid precipitate by vacuum filtration.
- Wash the filter cake with a small amount of cold water or a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
- Dry the product under vacuum to yield the final hydrochloride salt.

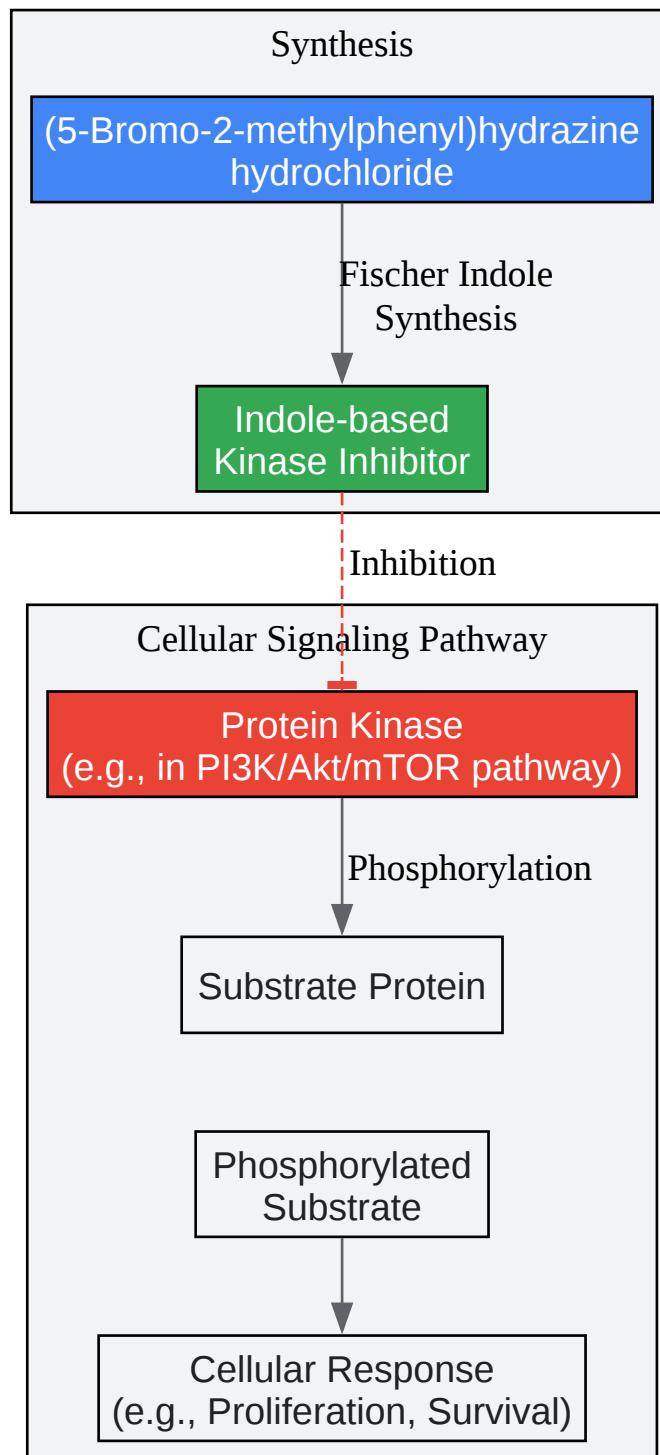
# Applications in Drug Development and Organic Synthesis

While specific involvements in signaling pathways for **(5-Bromo-2-methylphenyl)hydrazine hydrochloride** are not documented, its general class of substituted phenylhydrazines are crucial precursors in the synthesis of various biologically active molecules, most notably indoles via the Fischer indole synthesis.

## Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system, a common scaffold in many pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and an aldehyde or ketone.




[Click to download full resolution via product page](#)

Caption: The Fischer Indole Synthesis workflow.

## Potential Signaling Pathway Relevance

The indole core synthesized from precursors like **(5-Bromo-2-methylphenyl)hydrazine** is a key component of molecules that can interact with a wide range of biological targets. For example,

many kinase inhibitors, which are crucial in cancer therapy, feature an indole scaffold. These inhibitors can modulate signaling pathways by targeting the ATP-binding site of kinases.



[Click to download full resolution via product page](#)

Caption: Logical relationship of synthesis to potential biological activity.

## Conclusion

**(5-Bromo-2-methylphenyl)hydrazine hydrochloride** is a chemical intermediate with potential applications in the synthesis of complex organic molecules, particularly heterocyclic compounds relevant to drug discovery. While specific data for this compound is limited, the established chemistry of substituted phenylhydrazines provides a strong foundation for its potential utility in research and development. Researchers working with this compound should exercise caution due to the general hazards associated with phenylhydrazine derivatives and may need to perform significant experimental optimization based on the general protocols provided.

- To cite this document: BenchChem. [Technical Guide: (5-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS 214915-80-7)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1289230#5-bromo-2-methylphenyl-hydrazine-hydrochloride-cas-number-214915-80-7\]](https://www.benchchem.com/product/b1289230#5-bromo-2-methylphenyl-hydrazine-hydrochloride-cas-number-214915-80-7)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)